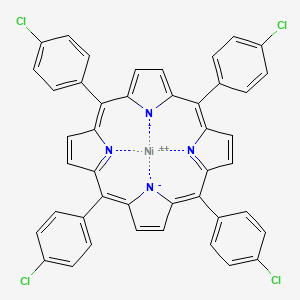
meso-Tetra-(4-chlorophenyl)-porphyrin-Ni(II)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
meso-Tetra-(4-chlorophenyl)-porphyrin-Ni(II): is a metalloporphyrin compound where a nickel ion is coordinated to the nitrogen atoms of the porphyrin ring. The porphyrin ring is substituted with four 4-chlorophenyl groups at the meso positions. This compound is of significant interest due to its unique photophysical and electrochemical properties, making it useful in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of meso-Tetra-(4-chlorophenyl)-porphyrin-Ni(II) typically involves the following steps:
Synthesis of meso-Tetra-(4-chlorophenyl)-porphyrin: This is achieved through the condensation of pyrrole with 4-chlorobenzaldehyde under acidic conditions, followed by oxidation.
Metalation with Nickel: The free-base porphyrin is then reacted with a nickel salt, such as nickel(II) acetate, in a suitable solvent like chloroform or methanol, under reflux conditions to form the nickel complex.
Industrial Production Methods:
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: meso-Tetra-(4-chlorophenyl)-porphyrin-Ni(II) can undergo oxidation reactions, often facilitated by oxidizing agents like hydrogen peroxide or molecular oxygen.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride.
Substitution: The chlorophenyl groups can participate in substitution reactions, where the chlorine atoms are replaced by other substituents under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, molecular oxygen, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a catalyst.
Major Products:
Oxidation: Oxidized porphyrin derivatives.
Reduction: Reduced porphyrin derivatives.
Substitution: Substituted porphyrin derivatives with various functional groups replacing the chlorine atoms.
Applications De Recherche Scientifique
meso-Tetra-(4-chlorophenyl)-porphyrin-Ni(II) has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various organic reactions, including oxidation and reduction reactions.
Biology: Investigated for its potential in photodynamic therapy due to its ability to generate singlet oxygen upon light irradiation.
Medicine: Explored for its use in diagnostic imaging and as a therapeutic agent in cancer treatment.
Industry: Utilized in the development of sensors and as a component in materials for electronic devices.
Mécanisme D'action
The mechanism by which meso-Tetra-(4-chlorophenyl)-porphyrin-Ni(II) exerts its effects is primarily through its ability to interact with light and generate reactive oxygen species. The nickel ion in the center of the porphyrin ring plays a crucial role in facilitating electron transfer processes, which are essential for its catalytic and photodynamic activities. The compound can target various molecular pathways, including those involved in oxidative stress and cellular signaling.
Comparaison Avec Des Composés Similaires
meso-Tetra-(4-carboxyphenyl)-porphyrin-Ni(II): Similar structure but with carboxyphenyl groups instead of chlorophenyl groups.
meso-Tetra-(4-methoxyphenyl)-porphyrin-Ni(II): Contains methoxyphenyl groups, offering different electronic properties.
meso-Tetra-(4-nitrophenyl)-porphyrin-Ni(II): Substituted with nitrophenyl groups, which can influence its reactivity and applications.
Uniqueness: meso-Tetra-(4-chlorophenyl)-porphyrin-Ni(II) is unique due to the presence of chlorophenyl groups, which can enhance its photophysical properties and make it more suitable for specific applications, such as photodynamic therapy and catalysis.
Propriétés
Formule moléculaire |
C44H24Cl4N4Ni |
|---|---|
Poids moléculaire |
809.2 g/mol |
Nom IUPAC |
nickel(2+);5,10,15,20-tetrakis(4-chlorophenyl)porphyrin-22,24-diide |
InChI |
InChI=1S/C44H24Cl4N4.Ni/c45-29-9-1-25(2-10-29)41-33-17-19-35(49-33)42(26-3-11-30(46)12-4-26)37-21-23-39(51-37)44(28-7-15-32(48)16-8-28)40-24-22-38(52-40)43(36-20-18-34(41)50-36)27-5-13-31(47)14-6-27;/h1-24H;/q-2;+2 |
Clé InChI |
IKQQPOVAVATOON-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=C(C=C7)Cl)C8=CC=C(C=C8)Cl)C=C4)C9=CC=C(C=C9)Cl)[N-]3)Cl.[Ni+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



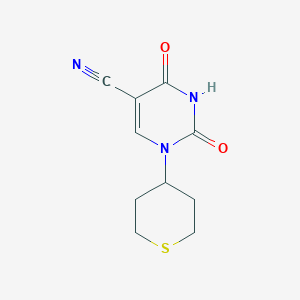
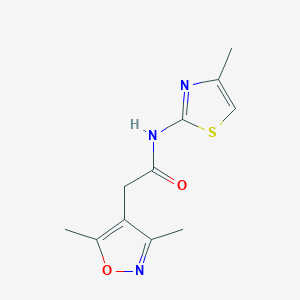
![6-[(3,3,5-Trimethylcyclohexyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid](/img/structure/B14880982.png)
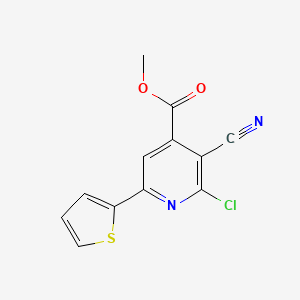
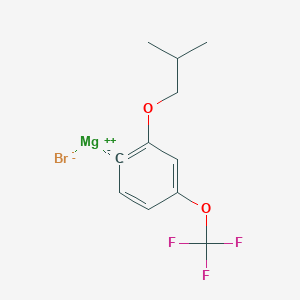
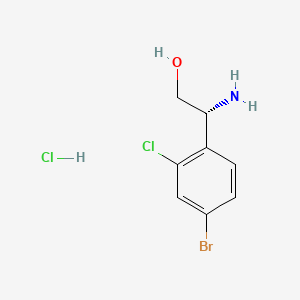
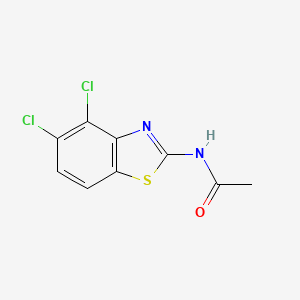
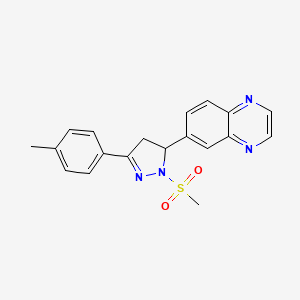
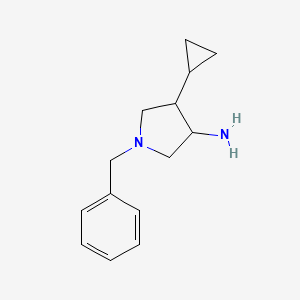
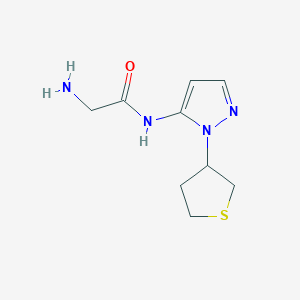
![3-bromo-N-[3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzamide](/img/structure/B14881009.png)
![(4-(Benzo[d]thiazol-2-yl)piperidin-1-yl)(benzofuran-2-yl)methanone](/img/structure/B14881011.png)
![2-[(Z)-(4-hydroxy-3-methylphenyl)-(3-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]benzenesulfonic acid](/img/structure/B14881021.png)
